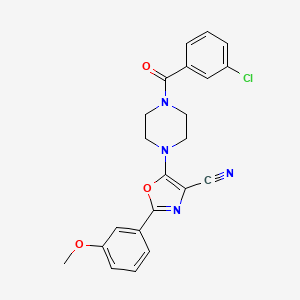

![molecular formula C18H15N3O2S2 B2979525 4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 361158-91-0](/img/structure/B2979525.png)

4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

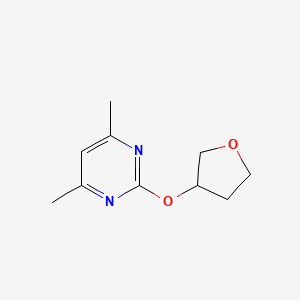

“4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as aminobenzenesulfonamides . The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.

Synthesis Analysis

The synthesis of thiazolo[4,5-g][1,3]benzothiazol-2-yl derivatives involves various synthetic pathways. One classical method involves the Jacobsen cyclization of thioamide . The reaction of 2-mercapto-benzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . These were then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Molecular Structure Analysis

The molecular structure of “4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is C18H15N3O2S2. The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis

Thiazolo[3,2-a]benzimidazoles have been known for more than seven decades . They have been synthesized through various synthetic strategies and have undergone various chemical transformations . The reaction of 2-mercapto-benzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . These were then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Physical And Chemical Properties Analysis

The molecular formula of “4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is C18H15N3O2S2. The average mass is 401.526 Da and the monoisotopic mass is 401.032623 Da .Applications De Recherche Scientifique

Anticancer Activity

Bis-thiazole derivatives: , such as the compound , have shown remarkable cytotoxic activities against various cancer cell lines. For instance, certain derivatives have demonstrated potent activity with an IC50 value of 0.6 nM against cervical cancer (HeLa cell line) and 6 nM against ovarian cancer (KF-28 cell line) . These compounds induce apoptosis, a form of programmed cell death essential for stopping the proliferation of cancer cells, and can cause cell cycle arrest at the G1 phase. This suggests that the compound could be a valuable asset in developing new anticancer therapies.

Apoptosis Induction

The ability to induce apoptosis is crucial in cancer treatment. The compound has been associated with the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of anti-apoptotic genes such as Bcl-2 . This indicates that it can activate mitochondrial-dependent apoptosis pathways, making it a significant candidate for further research in cancer therapeutics.

Pim-1 Kinase Inhibition

Molecular docking studies have revealed that bis-thiazole derivatives can potentially inhibit Pim-1 kinase, an enzyme involved in various cellular processes, including cell survival and proliferation . The inhibition of Pim-1 kinase could lead to the suppression of phosphorylated C-myc, a downstream target, suggesting a new avenue for cancer treatment research.

Drug Design and Medicinal Chemistry

Thiazole-based heterocycles are versatile scaffolds in drug design due to their pronounced pharmacological importance . They are widely used by medicinal chemistry researchers for creating new drugs, given their structural diversity and potential for modification.

Pharmacological Research

Beyond anticancer properties, thiazoles have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, anti-diabetic, diuretic, anticonvulsant, antioxidant, anti-HIV, analgesic, anti-inflammatory, and neuroprotective activities . This makes the compound a valuable starting point for developing various pharmacological agents.

Molecular Docking Approaches

The compound’s structure allows for molecular docking, a method used to predict the interaction between a molecule and an enzyme or receptor . This is particularly useful in the early stages of drug development, where understanding the interaction at the molecular level can significantly influence the design of new drugs.

Propriétés

IUPAC Name |

4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S2/c1-3-23-12-6-4-11(5-7-12)17(22)21-18-20-14-9-8-13-15(16(14)25-18)24-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCBRBUNCADFCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

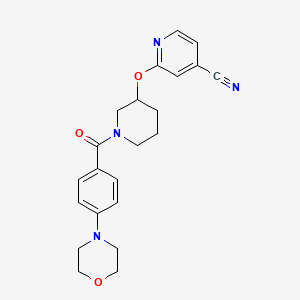

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979446.png)

![Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate](/img/structure/B2979447.png)

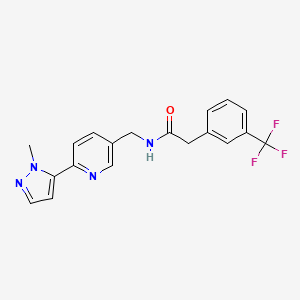

![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979448.png)

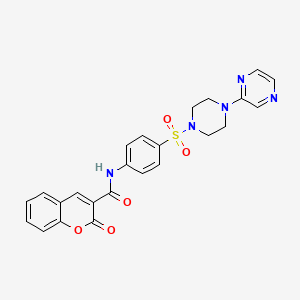

![(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide](/img/structure/B2979460.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979461.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2979462.png)

![6-Amino-1-benzyl-5-[ethyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2979464.png)